molecular formula C15H12O5S B1589239 7-Methoxy-3-phenylsulfonyl-1(3H)-isobenzofuranone CAS No. 65131-09-1

7-Methoxy-3-phenylsulfonyl-1(3H)-isobenzofuranone

Cat. No.: B1589239
CAS No.: 65131-09-1
M. Wt: 304.3 g/mol
InChI Key: BNOAFLKWYXXZHU-UHFFFAOYSA-N
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Description

7-Methoxy-3-phenylsulfonyl-1(3H)-isobenzofuranone is a chemical compound that has garnered interest in various scientific fields due to its unique structural properties and potential applications. This compound is characterized by the presence of a methoxy group, a phenylsulfonyl group, and an isobenzofuranone core, which contribute to its distinct chemical behavior and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-Methoxy-3-phenylsulfonyl-1(3H)-isobenzofuranone typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the isobenzofuranone core: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.

    Introduction of the methoxy group: This step often involves methylation reactions using reagents such as methyl iodide (CH3I) in the presence of a base like potassium carbonate (K2CO3).

    Attachment of the phenylsulfonyl group: This can be done through sulfonylation reactions using reagents like phenylsulfonyl chloride (C6H5SO2Cl) in the presence of a base such as pyridine.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors, automated synthesis systems, and stringent quality control measures to ensure high purity and yield.

Chemical Reactions Analysis

Types of Reactions

7-Methoxy-3-phenylsulfonyl-1(3H)-isobenzofuranone undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Substitution: The methoxy and phenylsulfonyl groups can undergo nucleophilic or electrophilic substitution reactions under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4) in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.

    Substitution: Nucleophiles like sodium methoxide (NaOCH3) or electrophiles like bromine (Br2) in suitable solvents.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or hydrocarbons.

Scientific Research Applications

7-Methoxy-3-phenylsulfonyl-1(3H)-isobenzofuranone has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: Investigated for its potential biological activities, including anti-inflammatory and antimicrobial properties.

    Medicine: Explored for its potential therapeutic effects in treating diseases such as cancer and neurodegenerative disorders.

    Industry: Utilized in the development of new materials and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 7-Methoxy-3-phenylsulfonyl-1(3H)-isobenzofuranone involves its interaction with specific molecular targets and pathways. For instance, its anti-inflammatory effects may be mediated through the inhibition of pro-inflammatory enzymes and cytokines. The compound’s structure allows it to interact with various biological molecules, leading to its observed effects.

Comparison with Similar Compounds

Similar Compounds

    7-Methoxy-3-phenylsulfonyl-1(3H)-isobenzofuranone: Unique due to its specific functional groups and core structure.

    7-Methoxy-3-phenyl-1(3H)-isobenzofuranone: Lacks the sulfonyl group, leading to different chemical and biological properties.

    3-Phenylsulfonyl-1(3H)-isobenzofuranone: Lacks the methoxy group, affecting its reactivity and applications.

Uniqueness

The presence of both methoxy and phenylsulfonyl groups in this compound imparts unique chemical properties, making it a valuable compound for various applications. Its distinct structure allows for specific interactions in chemical and biological systems, setting it apart from similar compounds.

Properties

IUPAC Name

3-(benzenesulfonyl)-7-methoxy-3H-2-benzofuran-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H12O5S/c1-19-12-9-5-8-11-13(12)14(16)20-15(11)21(17,18)10-6-3-2-4-7-10/h2-9,15H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BNOAFLKWYXXZHU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC2=C1C(=O)OC2S(=O)(=O)C3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H12O5S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90449823
Record name 3-(Benzenesulfonyl)-7-methoxy-2-benzofuran-1(3H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90449823
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

304.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

65131-09-1
Record name 3-(Benzenesulfonyl)-7-methoxy-2-benzofuran-1(3H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90449823
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What is the primary use of 7-Methoxy-3-(phenylsulfonyl)-1(3H)-isobenzofuranone in organic synthesis?

A1: 7-Methoxy-3-(phenylsulfonyl)-1(3H)-isobenzofuranone is a valuable reagent for the regioselective synthesis of 1,4-dihydroxy-2,3-disubstituted naphthalenes. []

Q2: Can you provide some details about the structural characterization of this compound?

A2: Certainly!

  • Molecular Formula: C15H12O5S []
  • Molecular Weight: 304.34 g/mol []
  • Spectroscopic Data: 1H NMR (CDCl3) δ 3.93 (s, 3H), 6.10 (s, 1H), 7.04 (d, J = 8 Hz, 1H), 7.40–7.92 (m, 7H). []

Q3: What are the storage recommendations for 7-Methoxy-3-(phenylsulfonyl)-1(3H)-isobenzofuranone?

A3: The compound appears to be stable at room temperature and does not require any specific handling or storage precautions. []

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